molecular formula C15H22N2O4S B2885486 N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448030-22-5

N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No. B2885486
CAS RN: 1448030-22-5
M. Wt: 326.41
InChI Key: BQDUJQBXXWDUGQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, commonly known as N-ethyl-4-methylsulfonyl-piperidine (NEMS), is a synthetic compound that has gained significant attention in the field of neuroscience and pharmacology. It belongs to the class of piperidine-based compounds and has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

PET Imaging of Serotonin Receptors

Research has explored the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in PET imaging for quantification of 5-HT1A receptors in human subjects, comparing it to 18F-FCWAY. Although 18F-Mefway showed lower uptake values and greater bias in certain measurements, its resistance to in vivo defluorination without the need for a defluorination inhibitor like disulfiram makes it a promising candidate for PET radioligand for 5-HT1A receptor imaging (J. Choi et al., 2015).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-acetylcholinesterase activity, offering potential for therapeutic applications in conditions such as Alzheimer's disease. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase, with certain derivatives showing substantial increases in activity based on the structure-activity relationship studies (H. Sugimoto et al., 1990).

Copper-Catalyzed Coupling Reactions

Research into amide ligands has enabled the copper-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, facilitating the synthesis of pharmaceutically important (hetero)aryl methylsulfones. This represents a significant advancement in chemical synthesis, particularly in the development of new drugs and materials (D. Ma et al., 2017).

Serotonin Receptor Agonists for Gastrointestinal Motility

The synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists have been researched for their potential to enhance gastrointestinal motility. These compounds demonstrated accelerated gastric emptying and increased frequency of defecation in models, highlighting their potential as novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-13-6-4-12(5-7-13)16-15(18)17-10-8-14(9-11-17)22(2,19)20/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUJQBXXWDUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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